molecular formula C6H4ClFN2 B3049496 Benzenediazonium, 3-fluoro-, chloride CAS No. 20893-73-6

Benzenediazonium, 3-fluoro-, chloride

Cat. No. B3049496
CAS RN: 20893-73-6
M. Wt: 158.56 g/mol
InChI Key: KLXGGPGLUZVPHX-UHFFFAOYSA-M
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Description

Benzenediazonium, 3-fluoro-, chloride is an organic compound belonging to the class of diazonium salts . These compounds share a common functional group: [R−N+≡N]X− , where R can be any organic group (such as an alkyl or an aryl), and X represents an inorganic or organic anion (such as a halide) .


Synthesis Analysis

The process of forming diazonium compounds is called “diazotation” or “diazotization” . It involves treating aromatic amines with nitrous acid and additional acid. The reaction was first reported by Peter Griess in 1858. Most commonly, diazonium salts are prepared using this method .


Molecular Structure Analysis

According to X-ray crystallography , the C−N+≡N linkage in typical diazonium salts is linear. For instance, the N+≡N bond distance in benzenediazonium tetrafluoroborate is approximately 1.083 Å , which is nearly identical to that of a dinitrogen molecule (N≡N). The diazonium group is strongly electron-withdrawing, significantly affecting the acidity of phenolic protons. For example, the pKa of the phenolic proton in 4-hydroxybenzenediazonium is 3.4 , compared to 9.9 for phenol itself .


Chemical Reactions Analysis

Diazonium compounds are versatile reagents. After electrophilic aromatic substitution , diazonium chemistry is frequently employed to prepare aromatic compounds. Additionally, the Sandmeyer reaction (discovered by Traugott Sandmeyer in 1884) allows for the substitution of an aromatic amino group. It involves preparing the diazonium salt followed by its displacement with a nucleophile, often catalyzed by copper(I) salts .


Physical And Chemical Properties Analysis

  • Methylation : Methylation with diazomethane involves the loss of N2 , resulting in the formation of methylated products .

Safety and Hazards

  • Avoidance of S N 1 and S N 2 Reactions : These reactions do not occur with diazonium salts .

properties

IUPAC Name

3-fluorobenzenediazonium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGGPGLUZVPHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)[N+]#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438821
Record name Benzenediazonium, 3-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20893-73-6
Record name Benzenediazonium, 3-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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